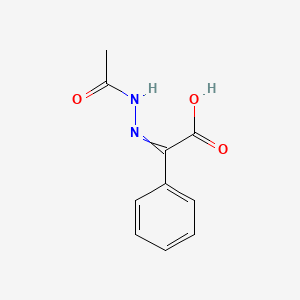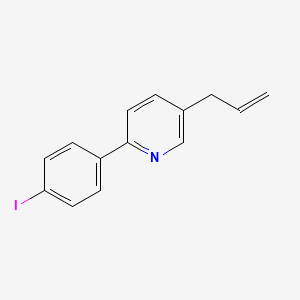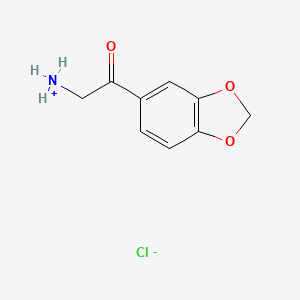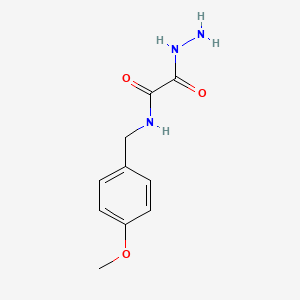
2-(acetylhydrazinylidene)-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(acetylhydrazinylidene)-2-phenylacetic acid is an organic compound that belongs to the class of hydrazones It is characterized by the presence of an acetylhydrazinylidene group attached to a phenylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(acetylhydrazinylidene)-2-phenylacetic acid typically involves the condensation reaction between phenylacetic acid hydrazide and acetic anhydride. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-(acetylhydrazinylidene)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the hydrazone group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of functionalized hydrazones .
Aplicaciones Científicas De Investigación
2-(acetylhydrazinylidene)-2-phenylacetic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(acetylhydrazinylidene)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, resulting in the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-acetylphenothiazine: This compound is structurally similar and is used in the synthesis of heterocyclic systems.
Schiff bases of pyridine derivatives: These compounds share the hydrazone functional group and have similar applications in medicinal chemistry.
Uniqueness
2-(acetylhydrazinylidene)-2-phenylacetic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of the acetylhydrazinylidene group with the phenylacetic acid moiety allows for versatile chemical modifications and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(acetylhydrazinylidene)-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-7(13)11-12-9(10(14)15)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINCVADLYATHML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=C(C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]naphthalen-1-amine](/img/structure/B12455058.png)
![2-{[(3-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12455063.png)
![(3R,4R,5R,6S)-2-[(2R,3R,4R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12455066.png)


![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B12455091.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12455098.png)
![3-(3-Oxo-6-phenyl-3,4-dihydroimidazo[1,2-b][1,2,4]triazin-2-yl)propanoic acid](/img/structure/B12455113.png)
![2-Methylamino-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12455118.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-(dicyclopropylmethylidene)acetohydrazide](/img/structure/B12455128.png)

![4-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]-N-phenylbenzamide](/img/structure/B12455134.png)

![N-{[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12455145.png)
